molecular formula C6H13IO B3135474 6-Iodohexan-1-ol CAS No. 40145-10-6

6-Iodohexan-1-ol

Cat. No.: B3135474
CAS No.: 40145-10-6
M. Wt: 228.07 g/mol
InChI Key: ZHPLCGQZGMTUID-UHFFFAOYSA-N
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Preparation Methods

6-Iodohexan-1-ol can be synthesized through various methods. One common synthetic route involves the iodination of 1,6-hexanediol. The typical procedure includes the use of polymer-bound triphenylphosphine and iodine in anhydrous acetonitrile. The reaction mixture is irradiated in a microwave reactor at 120°C for 3 minutes, resulting in a high yield of this compound . Industrial production methods may vary, but they generally follow similar principles of iodination of alcohols under controlled conditions.

Chemical Reactions Analysis

6-Iodohexan-1-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Iodohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodohexan-1-ol primarily involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the replacement by various nucleophiles. This property makes it a valuable intermediate in organic synthesis, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

6-Iodohexan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine atom, which provides higher reactivity and versatility in chemical transformations compared to its bromine and chlorine counterparts.

Properties

IUPAC Name

6-iodohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLCGQZGMTUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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